Nonafluoro-1-butanesulfonyl chloride is a fluorinated organic compound with the molecular formula C₄ClF₉O₂S and a molecular weight of 318.55 g/mol. It is characterized by the presence of a sulfonyl chloride functional group, which makes it a highly reactive reagent in organic synthesis. This compound is notable for its high fluorine content, which imparts unique properties such as increased lipophilicity and stability under various conditions. It is primarily used for fluoro-tagging of nucleophiles, making it valuable in synthetic chemistry and biochemical applications .
NFBS is a corrosive and reactive compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Due to the presence of fluorine, it's also advisable to avoid prolonged or repeated exposure [3].
Nonafluoro-1-butanesulfonyl chloride can be synthesized through several methods, including:
Nonafluoro-1-butanesulfonyl chloride has several important applications:
Interaction studies involving nonafluoro-1-butanesulfonyl chloride typically focus on its reactivity with various nucleophiles. Research has shown that the presence of fluorine significantly alters the reactivity profile compared to non-fluorinated analogs. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential effects on biological systems.
Several compounds share structural similarities with nonafluoro-1-butanesulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nonafluorobutanesulfonyl fluoride | C₄F₉SO₂F | Used for similar tagging applications; more reactive due to fluoride. |
Trifluoromethanesulfonic acid | CF₃SO₃H | Strong acid; used in various chemical transformations. |
Perfluorobutanesulfonic acid | C₄F₉O₃S | Highly stable; used in polymer chemistry and as a surfactant. |
What sets nonafluoro-1-butanesulfonyl chloride apart from these similar compounds is its specific combination of reactivity and stability due to the sulfonyl chloride group along with high fluorine content. This makes it particularly effective for fluoro-tagging applications while maintaining a manageable level of reactivity that allows for selective reactions without excessive side reactions commonly associated with more reactive fluorinated compounds .
Corrosive